molecular formula C11H13F2NO2 B3043009 Tert-butyl (2,4-difluorophenyl)carbamate CAS No. 701269-21-8

Tert-butyl (2,4-difluorophenyl)carbamate

Cat. No. B3043009
CAS RN: 701269-21-8
M. Wt: 229.22 g/mol
InChI Key: VCSQNKMLGNSDCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl (2,4-difluorophenyl)carbamate” is a type of carbamate compound. Carbamates are organic compounds derived from carbamic acid . They have a wide range of applications, including use as pesticides, fungicides, and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, carbamates are typically synthesized through the reaction of alcohols with isocyanates .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a carbamate group (NHCOO) attached to a tert-butyl group and a 2,4-difluorophenyl group .


Chemical Reactions Analysis

Carbamates can undergo a variety of reactions, including hydrolysis and reactions with nucleophiles .

Mechanism of Action

The mechanism of action of carbamates typically involves the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system .

Safety and Hazards

Carbamates can be hazardous if ingested, inhaled, or come into contact with the skin or eyes . They should be handled with appropriate safety measures .

Future Directions

The future directions of carbamate research could involve the development of new pesticides, fungicides, and pharmaceuticals, as well as studies on their environmental impact and human health effects .

properties

IUPAC Name

tert-butyl N-(2,4-difluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSQNKMLGNSDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (2,4-difluorophenyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (2,4-difluorophenyl)carbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl (2,4-difluorophenyl)carbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl (2,4-difluorophenyl)carbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl (2,4-difluorophenyl)carbamate
Reactant of Route 6
Reactant of Route 6
Tert-butyl (2,4-difluorophenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.